Ricin Inhibition Potency (EC50): Compound 4 vs. Co-Identified Hits in Vero Cell Cytoprotection Assay
2-(Methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole (Compound 4) demonstrated superior ricin inhibitory potency among the four validated dose-dependent hits from the same primary screen. Its EC50 of 23 μM was 21% lower than Compound 1 (29 μM), 62% lower than Compound 3 (59 μM), and 63% lower than Compound 2 (62 μM) [1]. This represents a 2.5-fold potency range across structurally diverse chemotypes tested under identical Vero cell-based cytotoxicity protection conditions [1].
| Evidence Dimension | Ricin inhibition EC50 (concentration conferring 50% protection of Vero cells from ricin cytotoxicity) |
|---|---|
| Target Compound Data | EC50 = 23 μM (Compound 4; CID 18576762) |
| Comparator Or Baseline | Compound 1 (CID 16271106) EC50 = 29 μM; Compound 2 (CID 644401) EC50 = 62 μM; Compound 3 (CID 5737931) EC50 = 59 μM |
| Quantified Difference | 2.5-fold potency range; target compound most potent (23 μM vs. 29–62 μM) |
| Conditions | Vero cell-based cytotoxicity protection assay; ricin at 5 ng/mL; 48 h incubation; CellTiter-Glo luminescent readout |
Why This Matters
In biodefense countermeasure development, the lowest EC50 in a head-to-head screen identifies the most promising lead for further medicinal chemistry optimization, directly impacting prioritization for procurement and follow-up studies.
- [1] Wahome, P.G.; Bai, Y.; Neal, L.M.; Robertus, J.D.; Mantis, N.J. Identification of small-molecule inhibitors of ricin and shiga toxin using a cell-based high-throughput screen. Toxicon 2010, 56, 313–323. Table 3. DOI: 10.1016/j.toxicon.2010.03.016. View Source
